(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid
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Overview
Description
(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H14BFO4. This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of both fluorine and boronic acid functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation . One common method includes the reaction of 5-fluoro-2-((2-methoxyethoxy)methyl)phenyl) with a boron source under controlled conditions to introduce the boronic acid group . The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, where the addition of a B-H bond over an alkene or alkyne is rapid and efficient . The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications in pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized aromatic compounds .
Scientific Research Applications
(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an electrophilic partner to form a new carbon-carbon bond . This process is crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the methoxyethoxy group enhances its solubility and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
[5-fluoro-2-(2-methoxyethoxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO4/c1-15-4-5-16-7-8-2-3-9(12)6-10(8)11(13)14/h2-3,6,13-14H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQLLLGBSKKXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COCCOC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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